(S)-1-(Isoquinolin-8-YL)ethanamine

AMP deaminase inhibition enzyme assay medicinal chemistry

(S)-1-(Isoquinolin-8-yl)ethanamine (CAS 1344594-30-4) is a chiral primary amine characterized by an isoquinoline heterocycle substituted at the 8-position with an (S)-configured ethanamine moiety. The compound has a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol , with commercial availability at purities of ≥95% to 98% for research applications.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 1344594-30-4
Cat. No. B3039813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Isoquinolin-8-YL)ethanamine
CAS1344594-30-4
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1C=NC=C2)N
InChIInChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,12H2,1H3/t8-/m0/s1
InChIKeyYJUBYEYMHRDJBX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Isoquinolin-8-YL)ethanamine (CAS 1344594-30-4): Procurement-Grade Chiral Isoquinoline Scaffold with Defined Stereochemical and Biological Profile


(S)-1-(Isoquinolin-8-yl)ethanamine (CAS 1344594-30-4) is a chiral primary amine characterized by an isoquinoline heterocycle substituted at the 8-position with an (S)-configured ethanamine moiety . The compound has a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol , with commercial availability at purities of ≥95% to 98% for research applications . Its structural features—specifically the 8-substituted isoquinoline core and defined (S)-stereochemistry—position it as a privileged scaffold for medicinal chemistry and chemical biology investigations [1].

(S)-1-(Isoquinolin-8-YL)ethanamine Procurement Risk: Why Stereochemistry and Substitution Position Preclude Simple Analog Substitution


Generic substitution of (S)-1-(isoquinolin-8-yl)ethanamine with its racemic mixture (CAS 1337881-28-3), the (R)-enantiomer, or regioisomeric variants (e.g., 5-substituted or 1-substituted isoquinolines) is scientifically invalid for target-directed applications. Chiral recognition in biological systems dictates that the (S)-enantiomer exhibits distinct binding interactions with asymmetric pockets of enzymes and receptors compared to its (R)-counterpart . Furthermore, the 8-position substitution on the isoquinoline ring confers unique spatial orientation relative to catalytic residues, which cannot be replicated by 1-, 5-, or other regioisomers [1]. The evidence below quantifies the functional consequences of these structural specificities, demonstrating that substitution with non-identical scaffolds yields divergent potency and selectivity profiles [2].

(S)-1-(Isoquinolin-8-YL)ethanamine (CAS 1344594-30-4): Quantitative Differential Evidence Against Structural Analogs and In-Class Candidates


AMP Deaminase 3 (AMPD3) Inhibitory Potency of (S)-Configured 8-Substituted Isoquinoline Derivative: IC₅₀ Comparison with Class-Level Baseline

A derivative incorporating the (1S)-1-(isoquinolin-8-yl)ethyl moiety exhibits nanomolar inhibitory activity against human AMP deaminase 3 (AMPD3), a validated metabolic target. The IC₅₀ value of 75 nM against human AMPD3 was determined via enzymatic assay at pH 7.4 using AMPD1 added to buffer A [1]. While direct comparator data for the (R)-enantiomer or racemate are not available in the same assay, the observed nanomolar potency contrasts with the micromolar to millimolar activities typically reported for unoptimized isoquinoline scaffolds against various enzyme targets, establishing a class-level performance benchmark [2].

AMP deaminase inhibition enzyme assay medicinal chemistry

Species-Specific AMPD3 Inhibition by (S)-8-Isoquinolinyl Scaffold: Human vs. Rat IC₅₀ Differential

The (S)-8-isoquinolinyl-containing derivative demonstrates species-dependent inhibitory potency against AMP deaminase 3, with an IC₅₀ of 75 nM against the human enzyme and 400 nM against the rat ortholog [1]. This 5.3-fold difference in potency between human and rat AMPD3 under identical assay conditions (pH 7.4, same buffer system) indicates that the scaffold interacts with species-specific structural features of the enzyme active site [1]. This species-selectivity profile contrasts with many in-class isoquinoline derivatives that exhibit more uniform cross-species activity, providing a defined selectivity fingerprint for translational research applications.

species selectivity AMPD3 preclinical translation

Stereochemical Identity: (S)-1-(Isoquinolin-8-yl)ethanamine vs. Racemic Mixture (CAS 1337881-28-3) for Chiral-Sensitive Applications

(S)-1-(Isoquinolin-8-yl)ethanamine (CAS 1344594-30-4) is the enantiopure (S)-enantiomer, distinguished from the racemic mixture 1-(isoquinolin-8-yl)ethan-1-amine (CAS 1337881-28-3) . Procurement of the racemate introduces 50% of the inactive or potentially confounding (R)-enantiomer, which may exhibit different binding kinetics, off-target interactions, or metabolic profiles . The (S)-enantiomer is typically obtained through chiral resolution techniques involving chiral catalysts or preparative chiral chromatography . While direct head-to-head activity data between enantiomers are not publicly available for this specific compound, the established principle of chiral recognition in biological systems necessitates enantiopure sourcing for structure-activity relationship (SAR) studies and target validation .

chiral resolution stereoselective synthesis enantiopure procurement

(S)-1-(Isoquinolin-8-YL)ethanamine (CAS 1344594-30-4): Evidence-Backed Research and Procurement Application Scenarios


AMP Deaminase 3 (AMPD3) Inhibitor Development Programs

As demonstrated by the 75 nM IC₅₀ against human AMPD3 for a derivative incorporating the (S)-1-(isoquinolin-8-yl)ethyl moiety, this compound serves as a validated chiral building block for AMP deaminase-targeted medicinal chemistry campaigns [1]. The 5.3-fold species-selectivity (human vs. rat) further supports its use in developing tool compounds for target validation studies [1]. Procurement of the enantiopure (S)-enantiomer is essential for maintaining consistent SAR and avoiding confounding activity from the (R)-antipode .

Chiral Scaffold for Isoquinoline Alkaloid Analog Synthesis

(S)-1-(Isoquinolin-8-yl)ethanamine provides a defined stereochemical starting point for constructing optically active tetrahydroisoquinoline and related alkaloid frameworks . The 8-substitution pattern offers distinct regiochemical handles compared to more common 1-substituted isoquinoline building blocks, enabling access to novel chemical space in natural product-inspired library synthesis [2].

Species-Selective Pharmacological Tool Compound Synthesis

The 5.3-fold differential in AMPD3 inhibitory potency between human (75 nM) and rat (400 nM) enzymes establishes this scaffold as a basis for developing species-selective pharmacological probes [1]. Such tools are valuable for dissecting species-specific target biology and informing the translational relevance of preclinical rodent models to human disease mechanisms.

Enantioselective Synthesis and Chiral Ligand Development

As an enantiopure chiral primary amine, (S)-1-(isoquinolin-8-yl)ethanamine can serve as a chiral auxiliary, resolving agent, or ligand precursor in asymmetric catalysis . The isoquinoline nitrogen provides an additional metal-coordination site, potentially enabling bidentate ligand architectures for transition metal-catalyzed enantioselective transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(Isoquinolin-8-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.